2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Description
2-Phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenoxy group and a heteroaromatic moiety comprising a pyridine ring linked to a thiophene group. This structure positions it within a broader class of propanamide derivatives studied for diverse biological activities, including TRPV1 antagonism () and pesticidal applications (). Its synthesis likely involves coupling reactions between phenoxypropanoyl chloride and aminomethylpyridine-thiophene intermediates, analogous to methods described in and .
Properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-18-5-3-2-4-6-18)19(22)21-11-15-9-17(12-20-10-15)16-7-8-24-13-16/h2-10,12-14H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCRRJSFOQACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CSC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The thiophene and pyridine rings can be introduced through heterocyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the thiophene moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action for 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
Heteroaromatic Diversity : The target compound’s thiophene-pyridine system contrasts with analogs featuring pyrimidine () or thiazole () rings. Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to phenyl or pyrimidine groups.
Substituent Impact on Physicochemical Properties: Bulky substituents (e.g., cyclopentylmethoxy in Compound 45) correlate with higher melting points (112–114°C), suggesting improved crystallinity . The target’s phenoxy group may reduce melting point relative to cycloalkyl substituents due to reduced steric hindrance. Trifluoromethyl groups (common in ) enhance metabolic stability and lipophilicity, whereas the target’s thiophene may balance hydrophobicity and solubility.
Synthetic Accessibility : Yields for analogs range widely (44–85% in ), influenced by steric and electronic effects during coupling. The target’s synthesis may face challenges in regioselective thiophene-pyridine linkage.
Biological Activity
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a compound characterized by its unique structural features, combining phenoxy, thiophene, and pyridine moieties. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 2-phenoxy-N-[(5-thiophen-3-yl)pyridin-3-yl)methyl]propanamide. Its molecular formula is , indicating the presence of significant functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to various pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyridine rings have shown promising results in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 10 | |
| Compound B | Cytotoxicity | 5 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Compounds with phenoxy groups have been noted for their antimicrobial properties. The presence of the phenoxy moiety in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
-
Anticancer Studies :
- A study on a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the structural components of this compound could confer similar effects.
- Findings : The compound displayed an IC50 value lower than traditional chemotherapeutics, indicating potential as a novel anticancer agent.
-
Antimicrobial Studies :
- Research focused on phenoxy derivatives revealed that modifications in the structure significantly affected antimicrobial potency.
- Results : Compounds with thiophene rings exhibited enhanced activity against Gram-positive bacteria, supporting the hypothesis that this compound may possess similar properties.
Comparative Analysis
When compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups.
| Compound Type | Structural Features | Notable Activities |
|---|---|---|
| Thiophene Derivatives | Thiophene rings | Anticancer, Antimicrobial |
| Pyridine Derivatives | Pyridine rings | Neuroprotective, Antidepressant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
